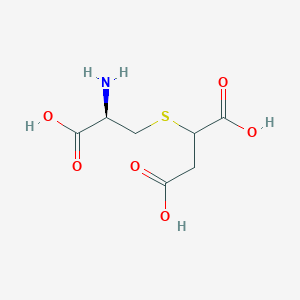

s-(2-Succinyl)cysteine

Description

Contextualizing Post-Translational Modifications in Metabolic Regulation

Post-translational modifications (PTMs) are covalent alterations to proteins that occur after their synthesis from messenger RNA. youtube.com These modifications, which include the addition of functional groups or the cleavage of the protein backbone, vastly expand the functional diversity of the proteome. nih.govnih.govyoutube.com PTMs are a crucial mechanism for regulating cellular processes, including metabolism. nih.govbiorxiv.org By altering a protein's structure, localization, activity, or stability, PTMs can fine-tune metabolic pathways in response to cellular needs and environmental cues. nih.govnih.gov Common PTMs involved in metabolic regulation include phosphorylation, acetylation, ubiquitination, and glycosylation. youtube.comnih.govfrontiersin.org The intricate interplay between PTMs and metabolic pathways is fundamental to understanding cellular function in both health and disease. creative-proteomics.comnih.gov

Discovery and Initial Characterization of S-(2-Succinyl)cysteine as a Biological Adduct

This compound (2SC) was first identified as a novel chemical modification of tissue proteins through research in the early 21st century. Initial studies detected 2SC in plasma proteins, particularly within the non-mercaptalbumin fraction of human plasma albumin, as well as in human skin collagen and rat skeletal muscle proteins. researchgate.net This discovery was significant as it provided the first evidence of a spontaneous chemical modification of a protein by an intermediate of the Krebs cycle. researchgate.net The formation of 2SC was found to occur through a Michael addition reaction, where the sulfhydryl group of a cysteine residue in a protein reacts with the Krebs cycle intermediate, fumarate (B1241708), at physiological pH. researchgate.netebi.ac.uk Subsequent research has established 2SC as a biomarker for mitochondrial stress, particularly in conditions like obesity and diabetes. biosynth.comkenstoreylab.com

Delineation of "Succination" as a Distinct Post-Translational Modification via Thioether Linkage

The formation of this compound is the result of a specific type of post-translational modification known as "succination." researchgate.netfrontiersin.org This non-enzymatic reaction involves the nucleophilic attack of a cysteine thiol group on the electrophilic double bond of fumarate, an intermediate of the Krebs cycle. researchgate.netfrontiersin.org This reaction results in the formation of a stable thioether bond, irreversibly linking the fumarate molecule to the cysteine residue. researchgate.netfrontiersin.org The term "succination" was specifically coined to distinguish this process from another type of protein modification, succinylation. kenstoreylab.comfrontiersin.org

It is crucial to differentiate succination from succinylation, as they represent distinct biochemical processes with different chemical linkages and biological implications. frontiersin.orgnih.gov

| Feature | Succination | Succinylation |

| Reactant | Fumarate | Succinyl-CoA |

| Target Residue | Cysteine | Lysine (B10760008) |

| Bond Type | Thioether | Amide, Ester, or Thioester |

| Enzymaticity | Primarily non-enzymatic | Enzymatic |

| Reversibility | Irreversible | Reversible |

Succination is the non-enzymatic, irreversible addition of fumarate to cysteine residues, forming a stable thioether linkage. frontiersin.orgnih.gov In contrast, succinylation is an enzymatic and reversible process where a succinyl group from succinyl-CoA is transferred to a lysine residue, forming an amide, ester, or thioester bond. wikipedia.orgphysiology.org This distinction is critical for accurately understanding the mechanisms of protein modification by Krebs cycle intermediates.

Overview of the Central Role of Krebs Cycle Intermediates in Protein Modification

The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid cycle (TCA), is a central metabolic hub that plays a critical role in cellular respiration and the biosynthesis of essential molecules. byjus.comproteopedia.org Beyond its primary role in energy production, intermediates of the Krebs cycle can directly participate in the post-translational modification of proteins. creative-proteomics.commdpi.com Fumarate, as discussed, is a key player in succination. researchgate.net Another Krebs cycle intermediate, succinyl-CoA, is the donor for succinylation. physiology.org The accumulation of these intermediates, often due to metabolic dysregulation, can lead to increased non-enzymatic or enzymatic protein modifications, thereby altering protein function and contributing to various pathological conditions. creative-proteomics.commdpi.com The ability of these central metabolites to directly modify proteins highlights a direct link between the metabolic state of a cell and the regulation of its proteome. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

2-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO6S/c8-3(6(11)12)2-15-4(7(13)14)1-5(9)10/h3-4H,1-2,8H2,(H,9,10)(H,11,12)(H,13,14)/t3-,4?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKKFTKCRVIDAG-WUCPZUCCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)SCC(C(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

547764-73-8 | |

| Record name | S-(2-Succinyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0547764738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-SUCCINYL)CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT9KEV171H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Formation Mechanisms of S 2 Succinyl Cysteine

Non-Enzymatic Michael Addition Reaction of Fumarate (B1241708) to Cysteine Thiols

The primary mechanism for the formation of S-(2-Succinyl)cysteine is a non-enzymatic Michael addition reaction. nih.govfrontiersin.org This reaction involves the nucleophilic attack of the thiolate anion of a cysteine residue on one of the electrophilic sp²-hybridized carbon atoms of the α,β-unsaturated dicarboxylic acid, fumarate. researchgate.net This process is spontaneous and does not require enzymatic catalysis. researchgate.net The formation of a stable thioether bond between fumarate and the cysteine residue results in the formation of this compound. frontiersin.org

Fumarate, an intermediate of the tricarboxylic acid (TCA) cycle, acts as an endogenous electrophile in the succination reaction. nih.govresearchgate.net The electrophilic nature of fumarate is attributed to the electron-withdrawing effect of its two carboxyl groups, which polarizes the carbon-carbon double bond and makes it susceptible to nucleophilic attack. researchgate.net Under conditions of elevated intracellular fumarate concentrations, such as in hereditary leiomyomatosis and renal cell carcinoma (HLRCC) where the enzyme fumarate hydratase is deficient, the increased availability of this electrophile drives the non-enzymatic modification of cysteine residues on a wide range of proteins. birmingham.ac.uk

The reaction between fumarate and cysteine is highly dependent on pH. The Michael addition reaction occurs readily at physiological pH. nih.govresearchgate.net This is because, at this pH, a proportion of cysteine residues, particularly those with a lower pKa in specific protein microenvironments, exist in the more nucleophilic thiolate form (-S⁻). nih.gov Cysteine residues located in the active sites of enzymes often exhibit lower pKa values, making them more susceptible to succination. frontiersin.orgresearchgate.net The rate of succination of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) at pH 7.4 has been shown to be significantly faster than that of free N-acetylcysteine, highlighting the importance of the protein environment in facilitating this modification. nih.gov

Factors Influencing this compound Formation in Biological Systems

Several factors within the cellular environment can influence the rate and extent of this compound formation.

The formation of 2SC is directly proportional to the intracellular concentration of fumarate. nih.govnih.gov Pathological conditions that lead to an accumulation of fumarate, such as deficiencies in the TCA cycle enzyme fumarate hydratase, result in a significant increase in protein succination. birmingham.ac.uknih.gov In diabetic states, hyperglycemia can lead to an increase in mitochondrial intermediates, including fumarate, which in turn elevates the levels of 2SC in tissues like muscle and adipose tissue. nih.govkenstoreylab.com

| Condition | Effect on Fumarate Levels | Consequence for this compound Formation |

| Fumarate Hydratase Deficiency | Significant increase | Widespread protein succination |

| Diabetes (Hyperglycemia) | Moderate increase | Increased 2SC levels in specific tissues |

Mitochondrial stress, characterized by a high mitochondrial membrane potential and an increased NADH/NAD+ ratio, can lead to the accumulation of fumarate and subsequent protein succination. nih.gov This state, sometimes referred to as "pseudohypoxia," can occur under conditions of nutrient excess, such as glucotoxicity in adipocytes. nih.gov The cellular redox environment also plays a crucial role. While succination itself is a non-oxidative modification, it often occurs in parallel with oxidative stress. nih.gov The redox state of the cysteine thiol is critical; only the reduced form is available for succination.

| Cellular State | Key Features | Impact on 2SC Formation |

| Mitochondrial Stress | High Δψm, High NADH/NAD+ | Increased fumarate, leading to increased 2SC |

| Oxidative Stress | Increased ROS | Can occur alongside succination, but reduced thiols are required for the reaction |

Considerations for Potential Reversibility of Cysteine Succination

The thioether bond formed during cysteine succination is generally considered to be stable and physiologically irreversible. frontiersin.orgnih.govnih.gov This is in contrast to other post-translational modifications of cysteine, such as S-glutathionylation, which are readily reversible. nih.gov However, some research has suggested that the reversal of succination, a retro-Michael reaction, could be conceivable under specific conditions, particularly if the original cysteine residue has a low pKa, which would make it a good leaving group, and if the resulting fumarate is rapidly consumed by cellular metabolism. nih.gov While bacterial enzymes capable of breaking down 2SC have been identified, the physiological reversibility of this modification in mammalian cells remains an area of ongoing investigation. researchgate.net

Advanced Methodologies for S 2 Succinyl Cysteine Research

Quantitative and Qualitative Detection Strategies in Biological Samples

The detection and quantification of S-(2-Succinyl)cysteine (2SC), a stable post-translational modification (PTM) resulting from the reaction of fumarate (B1241708) with cysteine residues, are critical for understanding its role in cellular physiology and pathology. nih.govbiosynth.com This modification serves as a biomarker for mitochondrial stress and is implicated in diseases like obesity, diabetes, and certain cancers. nih.govmedaysis.com A variety of advanced methodologies have been developed to accurately measure 2SC in complex biological matrices such as tissues, cells, and biological fluids. These strategies can be broadly categorized into mass spectrometry-based approaches and antibody-based detection methods.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a cornerstone for the definitive identification and quantification of protein succination. oup.com Its high sensitivity and specificity allow for the precise characterization of this low-abundance PTM. nih.gov However, a significant challenge in the MS-based analysis of succinated proteins is their low prevalence within the vast complexity of the cellular proteome. To overcome this, various enrichment strategies are often employed prior to MS analysis. These can include immunoaffinity purification using specific antibodies or chemical affinity-based methods to isolate succinylated peptides from complex mixtures. creative-proteomics.comnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of 2SC in biological samples. researchgate.netuab.edu This method is suitable for measuring both the free form of 2SC and the total amount present in proteins after acid hydrolysis. nih.govnih.gov In a typical workflow, proteins are extracted from tissues or cells, precipitated, and then hydrolyzed to break them down into their constituent amino acids. nih.govnih.gov The resulting hydrolysate is then analyzed by LC-MS/MS.

Recent advancements have focused on improving the sensitivity of 2SC detection. One such development involves chemical derivatization to enhance the ionization efficiency of 2SC. For instance, an efficient quantification method using ethanol/acetyl chloride derivatization has been shown to esterify the three carboxyl groups of 2SC. This modification increases the hydrophobicity of the molecule, leading to a significant improvement in ionization efficiency and a 112-fold increase in sensitivity, with a limit of detection as low as 0.885 fmol. nih.gov This enhanced sensitivity reduces the amount of protein sample required for analysis by at least tenfold. nih.gov Stable isotope dilution methodology is also employed to accurately quantify cysteine succination levels in various cell types. nih.gov

Table 1: LC-MS/MS-Based Quantification of this compound in Different Biological Samples

| Sample Type | Treatment | 2SC Concentration | Fold Increase | Reference |

| HAPI Microglial Cells | Control | 19.4 pmol/mg protein | - | nih.gov |

| HAPI Microglial Cells | 5 mM Maleate (24h) | 444 pmol/mg protein | ~23-fold | nih.gov |

| Mouse Brain (96 weeks old) | Aging | ~1.6 nmol/mg protein | - | nih.gov |

| Mouse Liver (96 weeks old) | Aging | ~0.4 nmol/mg protein | - | nih.gov |

| Mouse Kidney (96 weeks old) | Aging | ~0.6 nmol/mg protein | - | nih.gov |

Gas chromatography-mass spectrometry (GC-MS/MS) represents another instrumental method for the quantification of 2SC in tissues. researchgate.net This technique, however, requires chemical derivatization to increase the volatility of the non-volatile 2SC molecule, making it suitable for gas-phase analysis. researchgate.net Prior methods involved derivatization to create trifluoroacetic acid methyl esters of free 2SC following protein hydrolysis. physiology.org

GC-MS/MS has been successfully used to measure the steady-state levels of 2SC in various tissues, confirming the low natural abundance of this modification. researchgate.net For example, studies have quantified 2SC levels in different brain regions of mice, rats, and humans, revealing concentrations in the range of micromoles of 2SC per mole of lysine (B10760008). researchgate.net The optimization of derivatization conditions, such as the choice of agent (e.g., silylation reagents), temperature, and time, is crucial for accurate quantification. uran.uaomicsonline.org

Table 2: Steady-State Levels of this compound in Brain Tissue Measured by GC-MS/MS

| Species | 2SC Concentration Range (mmoles 2SC/mol lysine) | Reference |

| Mice | 0.042 - 0.079 | researchgate.net |

| Rats | 0.015 - 0.060 | researchgate.net |

| Humans | 0.044 - 0.112 | researchgate.net |

While specific studies explicitly detailing the use of High-Performance Liquid Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry (HPLC-Q/TOF MS) for 2SC are not prevalent in the provided context, the principles of high-resolution mass spectrometry are fundamental to identifying PTM sites. High-resolution instruments like Q-TOF MS provide highly accurate mass measurements of both precursor and fragment ions. This accuracy is essential for confidently identifying the modified peptide and pinpointing the exact location of the succination on a specific cysteine residue within that peptide's sequence. The combination of HPLC for separation and high-resolution MS for identification is a standard and powerful approach in proteomics for characterizing PTMs.

Proteomics, powered by mass spectrometry, is the primary method for identifying which proteins are succinated and at which specific cysteine residues this modification occurs. nih.govoup.com In a typical "bottom-up" proteomics workflow, proteins from a biological sample are extracted and digested into smaller peptides using an enzyme like trypsin. nih.govnih.gov This complex mixture of peptides is then often fractionated to reduce complexity, for example by high-pH reversed-phase chromatography, before analysis by LC-MS/MS. nih.gov

Due to the low stoichiometry of succination, enrichment of succinylated peptides is often a necessary step. nih.govcreative-proteomics.com Immunoaffinity enrichment, using antibodies that specifically recognize the succinyl-lysine or succinyl-cysteine modification, is a common strategy. creative-proteomics.comnih.govnih.gov The enriched peptides are then subjected to LC-MS/MS analysis. The resulting MS/MS spectra are searched against protein sequence databases using specialized software to identify the peptide sequence and confirm the presence and location of the succination modification. creative-proteomics.com This approach has been used to identify numerous succinated proteins involved in a wide range of cellular processes. nih.gov

Table 3: Examples of Succinated Proteins and Identified Sites

| Protein | Identified Succination Site(s) | Biological Context | Reference |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Cys-149, Cys-244 | Diabetic muscle | nih.gov |

| Tubulin (α and β) | Cys347α, Cys376α, Cys12β, Cys303β | Porcine brain, Adipocytes | nih.gov |

| Adiponectin | Not specified | Adipocytes | nih.gov |

| Actin | Not specified | Adipocytes | nih.gov |

| HSP90 | Not specified | Adipocytes | nih.gov |

Antibody-Based Detection Methods for Succinated Proteins

Antibody-based methods, primarily Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA), provide a means for the semi-quantitative detection of succinated proteins. nih.govphysiology.org These techniques rely on polyclonal antibodies developed to specifically recognize the this compound adduct. nih.gov

Table 4: Summary of Methodologies for this compound Research

| Methodology | Application | Type of Data | Key Features |

| LC-MS/MS | Quantification of free 2SC and total 2SC in protein hydrolysates | Quantitative | High sensitivity and specificity; can be enhanced with derivatization. |

| GC-MS/MS | Quantification of total 2SC in tissues | Quantitative | Requires chemical derivatization for volatility. |

| Proteomics (LC-MS/MS) | Identification of succinated proteins and specific modification sites | Qualitative/Quantitative | Requires enrichment for low-abundance PTMs; provides site-specific information. |

| Western Blotting | Detection of total succinated protein profiles | Semi-quantitative | Visualizes changes in overall succination; relies on specific anti-2SC antibodies. |

| ELISA | Detection/quantification of 2SC | Quantitative | Competitive assay format; useful for screening multiple samples. |

Synthetic Approaches for this compound and Succinated Peptides/Proteins

The ability to synthesize this compound and succinated peptides or proteins is essential for a variety of research applications, including their use as standards for analytical studies, for raising antibodies, and for investigating the functional consequences of this specific modification.

The synthesis of this compound can be achieved through conventional chemical methods. The fundamental reaction involves a Michael addition of the sulfhydryl group of cysteine to fumarate under physiological pH conditions. nih.gov While effective, these conventional methods for creating succinated compounds for research can require long reaction times and may involve steps such as HCl hydrolysis. mdpi.com The synthesis of cysteine-containing peptides themselves, often a prerequisite for site-specific succination, requires careful consideration of protecting groups to avoid side reactions, particularly when the cysteine residue is at the C-terminus. sigmaaldrich.com

To overcome some of the limitations of conventional methods, more rapid and efficient techniques for producing succinated thiol compounds have been developed. One prominent method involves the use of maleic anhydride (B1165640). mdpi.com This approach allows for the succination of amino acids, peptides, and proteins to be performed more efficiently and under milder conditions. mdpi.com

The reaction with maleic anhydride is significantly faster than using fumaric acid and can be completed within minutes at room temperature without the need for acid hydrolysis. mdpi.com In this method, the thiol compound is typically dissolved in an aqueous buffer, and maleic anhydride, dissolved in an organic solvent like diethyl ether, is added to the mixture. mdpi.com It is important to note that maleic anhydride can also react with amino groups, so for the specific succination of cysteine residues in peptides or proteins, the protection of free amino groups is generally necessary. mdpi.comnih.gov This technique provides a straightforward and time-efficient strategy for synthesizing succinated compounds, facilitating a deeper understanding of the molecular mechanisms of succination. mdpi.com

The following table outlines a comparison of synthesis methods:

| Method | Reactant | Conditions | Advantages | Considerations | Reference |

| Conventional Synthesis | Fumarate | Physiological pH | Mimics biological reaction. | Can be slow; may require harsh hydrolysis steps. | nih.govmdpi.com |

| Rapid Derivatization | Maleic Anhydride | Mild (e.g., 25°C), aqueous buffer with organic solvent. | Rapid, efficient, cost-effective, no acid hydrolysis needed. | Requires protection of free amino groups to ensure thiol specificity. | mdpi.com |

Functional Consequences of Protein Succination by S 2 Succinyl Cysteine

Impact on Enzyme Activity and Protein Function

The addition of the succinyl group from fumarate (B1241708) to reactive cysteine thiols can directly modulate the biological activity of proteins. researchgate.net This is particularly impactful for enzymes that rely on cysteine residues for their catalytic function or structural integrity.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a crucial enzyme in glycolysis, is a prominent target of succination. researchgate.netresearchgate.net The modification by fumarate leads to the irreversible inactivation of GAPDH. researchgate.netnih.gov This inactivation is a direct result of the formation of S-(2-Succinyl)cysteine at key locations, including the active site cysteine (Cys-152 in some studies), which is essential for its catalytic activity. nih.gov

Studies in diabetic rat models have shown that increased levels of fumarate in muscle tissue lead to a higher degree of GAPDH succination, which strongly correlates with a decrease in the enzyme's specific activity. researchgate.net The inactivation of GAPDH can disrupt glycolytic flux, causing an accumulation of upstream glycolytic intermediates, which has been linked to the metabolic disturbances seen in diabetic complications. diabetesjournals.org The succination of GAPDH is considered a biomarker of mitochondrial stress resulting from nutrient excess, such as glucotoxicity. researchgate.netebi.ac.uk

Mitochondrial Aconitase 2 (ACO2), another key enzyme in the Krebs cycle, is also susceptible to succination-induced inhibition. nih.govnih.gov In conditions of fumarate hydratase (FH) deficiency, which leads to a massive accumulation of intracellular fumarate, ACO2 undergoes succination. nih.govcapes.gov.br Proteomic studies have identified the succination of three specific cysteine residues in ACO2 that are critical for binding its iron-sulfur cluster. nih.govnih.gov

The modification of these residues by fumarate impairs the enzymatic activity of ACO2 in a dose-dependent manner, likely by interfering with the iron-sulfur cluster's function. nih.govnih.gov This demonstrates how the accumulation of a single metabolite can directly inhibit a preceding enzyme in the same metabolic pathway through covalent modification. nih.gov

Protein succination plays a critical role in cellular stress-response signaling through the modification of sensor proteins like Kelch-like ECH-associated protein 1 (KEAP1). nih.gov KEAP1 is a key regulator of the transcription factor NRF2, which orchestrates the antioxidant response. nih.govmdpi.com Under conditions of high fumarate, reactive cysteine residues in KEAP1 become succinated. nih.gov This modification inhibits KEAP1's ability to promote the degradation of NRF2, leading to NRF2 stabilization and the activation of its target genes. nih.govresearchgate.net This mechanism provides a direct link between metabolic stress (fumarate accumulation) and the activation of protective antioxidant pathways. nih.gov

While Iron Regulatory Protein 2 (IRP2) is known to be regulated by the iron-dependent oxidative modification of its cysteine residues, which can mark the protein for degradation, a direct link between this modification and this compound formation from fumarate is not established in available research. nih.gov

Structural Alterations in Succinated Proteins

For instance, succinylation has been shown to decrease β-sheet content and increase β-turn structures in proteins, leading to a more flexible and mobile protein structure. nih.gov These structural perturbations can affect the active site of an enzyme, alter its stability, and modify its interactions with other molecules. metwarebio.com

Modulation of Protein-Protein Interactions and Signaling

By altering a protein's structure and surface charge, succination can significantly modulate its ability to interact with other proteins, thereby affecting signaling cascades. nih.govmetwarebio.com

The most well-documented example is the KEAP1-NRF2 signaling axis. nih.govmdpi.com KEAP1 normally binds to NRF2, leading to its ubiquitination and subsequent degradation. nih.gov The succination of KEAP1 disrupts this interaction, freeing NRF2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-driven genes. nih.govresearchgate.net

Furthermore, the inactivation of GAPDH by succination has broader signaling implications. diabetesjournals.org By impeding glycolysis, the modification can alter the metabolic state of the cell, impacting pathways sensitive to the levels of glycolytic intermediates and the cellular energy charge. researchgate.netdiabetesjournals.org

Table 1: Examples of Proteins Modified by this compound and Functional Outcomes

| Protein | Modified Residue(s) | Functional Consequence | Reference(s) |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Active site cysteine (e.g., Cys-152) | Irreversible enzyme inactivation, reduced glycolysis | researchgate.net, nih.gov |

| Mitochondrial Aconitase 2 (ACO2) | Cysteines crucial for iron-sulfur cluster binding | Enzyme inhibition, impaired Krebs cycle function | nih.gov, nih.gov |

| Kelch-like ECH-associated protein 1 (KEAP1) | Reactive cysteines | Inhibition of NRF2 degradation, activation of antioxidant signaling | nih.gov, researchgate.net |

Effects on Protein Turnover and Degradation Pathways

Succination, as an irreversible and potentially damaging modification, can mark proteins for removal. nih.govsc.edu Cellular quality control systems recognize misfolded or non-functional proteins, targeting them for degradation. Studies have shown that succinated proteins are turned over within the cell, indicating that mechanisms exist to clear these modified proteins. nih.gov

The primary pathway implicated in the removal of succinated proteins is autophagy, a major cellular degradation process that engulfs and breaks down damaged organelles and protein aggregates. sc.edusc.edu Research in adipocytes has demonstrated that succinated proteins are turned over by autophagy, and that conditions enhancing succination can also modulate autophagic flux. sc.edu This suggests that autophagy is a key mechanism for clearing proteins that have been irreversibly modified by fumarate, thereby mitigating cellular stress. sc.edusc.edu

S 2 Succinyl Cysteine in Metabolic Dysregulation and Pathobiological Mechanisms

Role in Fumarate (B1241708) Hydratase (FH) Deficiency and Pseudohypoxia

Fumarate hydratase (FH) is a crucial enzyme in the mitochondrial Krebs cycle, catalyzing the hydration of fumarate to L-malate. Germline mutations in the FH gene lead to a rare and aggressive form of kidney cancer known as hereditary leiomyomatosis and renal cell carcinoma (HLRCC). A hallmark of FH deficiency is the massive accumulation of the oncometabolite fumarate, which spills over from the mitochondria into the cytosol. This accumulation sets off a cascade of molecular events that mimic a state of low oxygen, termed pseudohypoxia, and profoundly dysregulates cellular metabolism and signaling pathways. The formation of S-(2-Succinyl)cysteine (2SC) from the reaction of fumarate with cysteine residues on proteins is a key molecular consequence of this accumulation. birmingham.ac.ukmerckmillipore.com

Fumarate Accumulation and HIF Stabilization

In FH-deficient cells, fumarate concentrations can increase to levels approximately 200 times higher than normal. nih.gov This excess fumarate competitively inhibits a class of enzymes called 2-oxoglutarate-dependent dioxygenases, which includes the prolyl hydroxylases (PHDs) responsible for marking the alpha subunits of hypoxia-inducible factor (HIF) for degradation. Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on HIF-α, allowing the von Hippel-Lindau (VHL) tumor suppressor protein to bind and target it for proteasomal degradation. plos.org

However, the high levels of fumarate in FH-deficient cells block PHD activity, leading to the stabilization and accumulation of HIF-α (primarily HIF-1α and HIF-2α) even in the presence of oxygen. nih.govplos.org This pseudohypoxic state drives the expression of a suite of genes involved in processes that promote cancer growth, such as angiogenesis, cell proliferation, and metabolic reprogramming. researchgate.net While the stabilization of HIF is a key event, some studies suggest that FH can also modulate HIF-2α levels independently of VHL, indicating a more complex regulatory role. plos.org

Succination of KEAP1 and NRF2 Pathway Dysregulation

Fumarate is an electrophile that can react with the sulfhydryl groups of cysteine residues in proteins via a Michael addition reaction, a process termed "succination," resulting in the formation of this compound. nih.govnih.gov One of the critical targets of this modification is the Kelch-like ECH-associated protein 1 (KEAP1), a key negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2). nih.gov

KEAP1 is a cysteine-rich protein that, under basal conditions, binds to NRF2 and facilitates its ubiquitination and subsequent degradation by the proteasome. nih.gov This keeps the antioxidant response pathway controlled by NRF2 at a low level. mdpi.com In FH-deficient cells, the accumulated fumarate succinates specific cysteine residues on KEAP1, such as Cys151 and Cys288. nih.gov This covalent modification leads to a conformational change in KEAP1, disrupting its ability to bind to NRF2. nih.gov

The inability of the succinated KEAP1 to promote NRF2 degradation leads to the stabilization and nuclear accumulation of NRF2. nih.gov In the nucleus, NRF2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, driving the expression of a battery of cytoprotective genes involved in antioxidant defense and detoxification. mdpi.com While this response can protect normal cells from stress, in the context of cancer, the constitutive activation of the NRF2 pathway provides a growth advantage to tumor cells by enhancing their resistance to oxidative stress and chemotherapy. nih.gov

| Key Protein | Modifying Molecule | Consequence of Modification | Resulting Pathway Activity |

| HIF-α Prolyl Hydroxylases (PHDs) | Fumarate (inhibitor) | Decreased hydroxylation of HIF-α | Stabilization of HIF-α, activation of hypoxic gene expression |

| KEAP1 | Fumarate (succination of cysteine) | Conformational change, inability to bind NRF2 | Stabilization of NRF2, constitutive activation of antioxidant response genes |

Implications for Cellular Metabolism Rewiring

The loss of FH function and subsequent accumulation of fumarate cause a profound rewiring of cellular metabolism. The block in the Krebs cycle impairs oxidative phosphorylation and reduces ATP production from this pathway. To compensate, FH-deficient cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon also observed in many other types of cancer. researchgate.net

Furthermore, the disruption of the Krebs cycle affects interconnected metabolic pathways. For instance, the urea (B33335) cycle is impaired, leading to a dependency on exogenous arginine. Heme biosynthesis is also affected, with cells showing altered levels of heme pathway intermediates. To maintain cellular redox balance and support ATP production, these cells often rely on alternative pathways such as glutamine metabolism. researchgate.net The succination of proteins by fumarate can also directly impact enzyme function. For example, the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) can be inactivated by succination, further influencing metabolic fluxes. kenstoreylab.com

This compound as a Biomarker of Mitochondrial Stress and Dysfunction

The formation of this compound is a direct chemical consequence of fumarate accumulation resulting from mitochondrial stress. kenstoreylab.comnih.gov This makes 2SC a valuable biomarker for conditions associated with mitochondrial dysfunction. In the context of FH-deficient renal cell carcinoma, the detection of 2SC in tumor tissue by immunohistochemistry has emerged as a highly sensitive and specific diagnostic tool. birmingham.ac.ukjohnshopkins.edu The presence of 2SC-modified proteins can accurately predict the mutational status of the FH gene. birmingham.ac.uk Studies have shown that an immunohistochemistry panel combining the loss of FH staining with positive 2SC staining provides a robust method for identifying FH-deficient tumors. johnshopkins.edunih.gov

Beyond inherited cancer syndromes, 2SC has been identified as a biomarker of mitochondrial stress in metabolic diseases like diabetes. kenstoreylab.com In models of type 2 diabetes, increased succination of proteins is observed in adipose tissue, which is linked to hyperglycemia and insulin (B600854) resistance. nih.gov This is a direct result of nutrient excess leading to an overload of the Krebs cycle and a subsequent buildup of fumarate. kenstoreylab.com The accumulation of 2SC has also been observed to increase with age in certain tissues, such as the brain, suggesting a potential role as a marker for age-related decline in mitochondrial function. nih.govresearchgate.net

| Condition | Tissue/Sample Type | Finding | Reference |

| FH-Deficient Renal Cell Carcinoma | Tumor Tissue | High levels of 2SC detected by immunohistochemistry | birmingham.ac.ukjohnshopkins.edu |

| Type 2 Diabetes | Adipose Tissue | Increased succination of proteins | kenstoreylab.comnih.gov |

| Aging | Mouse Brain Tissue | Significant increase in 2SC levels with age | nih.gov |

| Chronic Kidney Disease | Blood | 2SC levels correlate with the severity of kidney dysfunction | researchgate.net |

Involvement in Oxidative and Endoplasmic Reticulum Stress Responses

The accumulation of this compound is intricately linked to cellular stress responses, particularly oxidative and endoplasmic reticulum (ER) stress. As previously discussed, the succination of KEAP1 leads to the constitutive activation of the NRF2 antioxidant pathway. nih.gov This represents a major cellular response to the electrophilic stress imposed by high fumarate levels. The activation of NRF2 upregulates a host of antioxidant genes, which helps the cell to cope with increased reactive oxygen species (ROS) that can arise from dysfunctional mitochondria.

There is also evidence linking mitochondrial stress, marked by protein succination, to ER stress. kenstoreylab.com The ER is a primary site for the synthesis and folding of secretory and membrane proteins. nih.gov A variety of insults, including oxidative stress and metabolic dysregulation, can disrupt protein folding in the ER, leading to the unfolded protein response (UPR). The succination of ER chaperone proteins has been suggested as a potential mechanism linking fumarate accumulation to ER stress. kenstoreylab.com The oxidation of specific cysteine residues on ER-resident proteins, such as the chaperone BiP and the stress sensor IRE1, is a known mechanism for modulating the UPR, highlighting the sensitivity of the ER to redox disturbances that can be influenced by mitochondrial dysfunction. mdpi.com

Contribution to Altered Gene Expression and Epigenetic Modification

The formation of this compound is a manifestation of high intracellular fumarate, which acts as a key driver of altered gene expression through its influence on major transcription factors. The stabilization of HIF and NRF2, as detailed above, leads to the widespread reprogramming of the cellular transcriptome, affecting genes involved in metabolism, angiogenesis, cell growth, and stress resistance. nih.govnih.gov

Beyond the direct regulation of transcription factors, the accumulation of Krebs cycle intermediates like fumarate can also have profound effects on the epigenome. Many epigenetic modifying enzymes, such as DNA and histone demethylases, are 2-oxoglutarate-dependent dioxygenases, the same family of enzymes inhibited by fumarate. wiley.com By inhibiting these enzymes, high levels of fumarate can lead to global changes in DNA and histone methylation patterns. These epigenetic alterations can result in the silencing of tumor suppressor genes or the activation of oncogenes, thereby contributing to tumorigenesis. While the direct succination of epigenetic machinery is less characterized, the impact of fumarate on these pathways suggests an indirect but critical role for the processes that lead to 2SC formation in shaping the epigenetic landscape and long-term gene expression patterns of the cell.

This compound in Specific Cellular Processes and Tissues

The non-enzymatic and irreversible modification of protein cysteine residues by the Krebs cycle intermediate fumarate, a process known as succination, results in the formation of this compound (2SC). This modification serves as a biomarker for mitochondrial stress and has been observed in nearly all tissues analyzed, though the extent of this modification varies significantly. The presence of 2SC is not confined to the mitochondria; fumarate can be transported to other cellular compartments, leading to the succination of proteins throughout the cell.

Brain Metabolism and Aging-Related Changes

The human brain, with its high energy demands, relies heavily on mitochondrial metabolism, making it particularly susceptible to protein succination. Evidence confirms that protein succination occurs in brain tissue, and the concentration of 2SC is region-specific. frontiersin.org

A study on male C57BL/6J mice at different ages (4, 12, and 96 weeks) revealed that the level of 2SC in the brain was higher than in the liver, kidney, or serum, and its accumulation significantly increased with age. nih.govresearchgate.net Interestingly, while fumarate levels increased in the liver and kidney of older mice, they remained unchanged in the brain, suggesting that the age-related increase in brain 2SC is not solely dependent on fumarate concentration. nih.govresearchgate.net In contrast to some markers of oxidative damage that increase with age in the human frontal cortex, no significant age-related changes were observed for 2SC. frontiersin.org

| Tissue | Age Group | 2SC Level Change | Fumarate Level Change |

|---|---|---|---|

| Brain | 96 weeks vs. 4 & 12 weeks | Significantly Increased | No Change |

| Liver | 96 weeks vs. 4 & 12 weeks | - | Increased |

| Kidney | 96 weeks vs. 4 & 12 weeks | - | Increased |

Adipose Tissue Metabolism and Adipokine Function (e.g., Adiponectin)

In the context of metabolic diseases such as diabetes, protein succination is notably increased in adipose tissue. nih.gov Studies have shown that in diabetic (db/db) mice, there is an increase in succination in epididymal, mesenteric, and subcutaneous adipose tissue. nih.gov This increase is linked to nutrient excess and the resulting mitochondrial stress. sc.edukenstoreylab.com

A primary target for succination in adipocytes and adipose tissue is adiponectin, a key adipokine. nih.gov The succination of adiponectin occurs on Cysteine-39, a residue crucial for the cross-linking of adiponectin monomers into trimers. nih.gov This modification is found exclusively in the intracellular, monomeric forms of adiponectin and is absent in the secreted, polymeric forms. nih.gov Consequently, the succination of adiponectin inhibits its polymerization and secretion, which may contribute to the reduced plasma adiponectin levels observed in diabetes. nih.gov In adipocytes, this compound-adiponectin constitutes approximately 7% of the total intracellular adiponectin. nih.gov

Research indicates that both hyperglycemia and insulin resistance are necessary conditions for the increase in protein succination in adipose tissue. sc.edukenstoreylab.com This is supported by findings that protein succination increased in adipose tissue of type 2 diabetic models and diet-induced obese models, but not in type 1 diabetic models. sc.edu

Renal and Hepatic Metabolic Perturbations

Elevated levels of this compound are associated with impaired kidney function. researchgate.net In patients with chronic kidney disease, 2SC levels were found to be significantly increased and correlated with the severity of the disease. researchgate.net Following kidney transplantation, a significant decrease in 2SC levels was observed. researchgate.net This suggests that blood 2SC levels could serve as a minimally invasive marker for metabolic changes in chronic kidney disease. researchgate.net

In cases of fumarate hydratase (FH)-deficient renal cell carcinoma, a rare and aggressive form of kidney cancer, there are characteristically high levels of 2SC expression. testcatalog.orgjohnshopkins.edunih.gov Immunohistochemical analysis of 2SC, often used in conjunction with the assessment of FH expression, is a useful diagnostic tool for this condition. testcatalog.orgjohnshopkins.edunih.gov

Studies in mice have shown that with aging, both the liver and kidneys exhibit increased fumarate content. nih.govresearchgate.net

Hematopoietic Stem Cell Function

Hematopoietic stem cells (HSCs) are the foundational cells that produce all other blood cells and are located in the bone marrow. youtube.com They are responsible for regenerating the blood-forming system. youtube.com The regulation of HSC fate, including self-renewal and differentiation, is governed by a complex interplay of signaling pathways within the bone marrow microenvironment. dntb.gov.ua While the direct impact of this compound on hematopoietic stem cell function is an area requiring more specific research, the fundamental role of cellular metabolism in HSC fate is well-established.

Specificity of Succination in Various Tissues and Cellular Compartments

The succination of proteins is a widespread phenomenon, but the degree of this modification shows significant tissue specificity. frontiersin.org While succination was not found to be increased in the brain, heart, kidney, liver, or skeletal muscle of db/db diabetic mice, it was elevated in all adipose beds of type 2 diabetic and diet-induced obese mice. nih.gov

The chemical reaction of succination preferentially targets cysteine residues with low pKa values, which are often located in the active sites of proteins. frontiersin.org This specificity for cysteine has been demonstrated in vitro, where fumarate did not modify other amino acids like lysine (B10760008) or histidine. frontiersin.org

Within the cell, although fumarate is a mitochondrial metabolite, it can be transported to other compartments, leading to the succination of a wide range of proteins. frontiersin.org These include enzymes, adipokines, cytoskeletal proteins, and endoplasmic reticulum chaperones that possess functionally important cysteine residues. nih.govnih.gov

| Tissue | Change in Succination |

|---|---|

| Adipose Tissue (all beds) | Increased |

| Brain | Not Increased |

| Heart | Not Increased |

| Kidney | Not Increased |

| Liver | Not Increased |

| Skeletal Muscle | Not Increased |

Enzymatic Degradation and Metabolic Fate of S 2 Succinyl Cysteine

Identification of S-(2-Succinyl)cysteine Degradation Pathways

Initial research into the breakdown of 2SC identified a specific metabolic pathway in the bacterium Bacillus subtilis. This pathway is encoded by the yxe operon, now more specifically referred to as the S-(2-succino)cysteine metabolism (scm) operon. This operon consists of genes that code for the enzymes necessary to catabolize 2SC. kenstoreylab.comexlibrisgroup.com

A key step in this degradation pathway is the N-acetylation of 2SC to form N-acetyl-S-(2-succino)cysteine (2SNAC). This initial modification is crucial for the subsequent enzymatic actions. Following acetylation, the pathway proceeds with the breakdown of 2SNAC into smaller, reusable molecules. kenstoreylab.comexlibrisgroup.com

More recently, comparative genomics has led to the discovery of a second, distinct degradation pathway for 2SC. This alternative route also begins with the N-acetylation of 2SC, highlighting this as a conserved initial step in bacterial 2SC catabolism. However, it employs a different type of enzyme for the subsequent breakdown of 2SNAC, demonstrating that nature has evolved multiple strategies for managing this particular metabolite. kenstoreylab.comexlibrisgroup.com The existence of at least two degradation pathways underscores the biological importance of breaking down 2SC.

Role of N-acetyl-S-(2-succino)cysteine Monooxygenase (ScmK) in Bacterial Degradation

Central to the initially discovered degradation pathway in Bacillus subtilis is the enzyme N-acetyl-S-(2-succino)cysteine monooxygenase, also known as ScmK (formerly YxeK). sc.edunih.gov ScmK is an FMN-dependent monooxygenase that plays a pivotal role in the breakdown of 2SNAC. exlibrisgroup.com This enzyme is highly specific for the N-acetylated form of 2SC, showing significantly less activity towards the unmodified compound. kenstoreylab.com

ScmK catalyzes the oxidative cleavage of the carbon-sulfur bond within the N-acetyl-S-(2-succino)cysteine molecule. sc.edunih.gov This enzymatic reaction results in the formation of two key products: oxaloacetate and N-acetylcysteine (NAC). kenstoreylab.comexlibrisgroup.comsc.edu Oxaloacetate is a vital intermediate in the Krebs cycle, allowing it to be readily reintegrated into central metabolism. N-acetylcysteine can then be further processed by another enzyme in the operon, a deacetylase (YxeP), to yield cysteine, which is a fundamental amino acid. kenstoreylab.comexlibrisgroup.com This pathway not only detoxifies the cell of excess 2SC but also efficiently recycles its components.

Research into Mammalian this compound Clearance Mechanisms

In contrast to the well-defined bacterial degradation pathways, the mechanisms for this compound clearance in mammals are not yet fully understood. Research has confirmed the presence of 2SC in various mammalian tissues, including plasma proteins, skin collagen, and skeletal muscle. nih.gov Its levels have been shown to increase with age and in conditions such as diabetes, where it serves as a biomarker for mitochondrial stress. nih.gov

The detection of this compound in the urine of rats suggests that there is a mechanism for its clearance from the body. nih.gov However, the specific enzymes and transport systems involved in its metabolism and excretion in mammals have not been definitively identified. It is currently unknown whether mammals possess enzymes analogous to the bacterial ScmK or the more recently discovered S-(2-succino) lyase. The clearance of 2SC in mammals could involve enzymatic degradation, direct excretion via the kidneys, or a combination of these processes. Further research is needed to elucidate the complete metabolic fate of this compound in mammalian systems.

Future Directions and Unanswered Questions in S 2 Succinyl Cysteine Research

Comprehensive Mapping of the Succinated Proteome

A complete catalog of proteins susceptible to succination is fundamental to understanding the widespread effects of this modification. While initial studies have identified several key targets, a more comprehensive and quantitative approach is necessary.

Identification of Novel Succination Targets and Sites

Early research identified glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as a major target of succination, with modification of its active site cysteine leading to enzyme inactivation nih.govresearchgate.netdiabetesjournals.orgnih.gov. Subsequent proteomic studies have expanded the list of succinated proteins to include cytoskeletal components and chaperones researchgate.net.

A notable example is the identification of tubulin as a novel target for succination. Both alpha (α) and beta (β) tubulin subunits are modified by S-(2-succinyl)cysteine nih.govnih.gov. Using mass spectrometry, specific succination sites in porcine brain tubulin have been identified as Cys347α, Cys376α, Cys12β, and Cys303β nih.govnih.gov. This modification has been shown to inhibit tubulin polymerization, suggesting that extensive succination could significantly alter microtubule dynamics nih.govnih.gov. The hormone adiponectin is another protein whose function is impacted by succination, which prevents its assembly into higher-order structures and subsequent secretion nih.gov.

Future research should employ advanced mass spectrometry techniques to systematically identify new succination targets across different cell types, tissues, and disease states. This will provide a broader understanding of the cellular pathways most affected by fumarate (B1241708) accumulation.

Quantitative Proteomics for Stoichiometry of Succination

Beyond simple identification, it is crucial to determine the stoichiometry of succination at specific sites. Quantitative proteomics methods, such as stable isotope dilution mass spectrometry, can be employed to measure the percentage of a particular cysteine residue that is modified. For instance, a recently developed methodology allows for the quantification of the stoichiometry of succination by alkylating unmodified cysteines with iodoacetic acid to form S-carboxymethylcysteine (CMC), which can then be compared to the amount of this compound nih.govnih.gov.

Initial stoichiometric measurements have shown that in certain cellular contexts, this compound can account for approximately 1.5% of the total cysteine content nih.gov. In models of diabetes, the extent of GAPDH succination correlates strongly with the decrease in its enzymatic activity nih.govresearchgate.net. Applying these quantitative techniques on a proteome-wide scale will be essential for understanding the functional impact of succination and for prioritizing the most biologically relevant modification events.

| Protein | Succination Site(s) | Analytical Method | Reference |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Cys-149, Cys-244 | Mass Spectrometry | nih.gov |

| Alpha-tubulin | Cys-347, Cys-376 | Mass Spectrometry | nih.govnih.gov |

| Beta-tubulin | Cys-12, Cys-303 | Mass Spectrometry | nih.govnih.gov |

| Adiponectin | Not specified | 2D Gel Electrophoresis, Western Blotting | nih.gov |

Elucidating the Precise Molecular Mechanisms of Succination-Induced Dysfunction

The formation of this compound on a protein can lead to a loss of its function frontiersin.org. The primary mechanism of this dysfunction is the irreversible modification of cysteine residues that are often critical for catalytic activity or protein structure researchgate.net. The addition of the bulky, negatively charged succinyl group can induce conformational changes, disrupt active sites, and interfere with protein-protein interactions nih.govmdpi.com.

A well-characterized example is the inactivation of GAPDH. Fumarate reacts with the nucleophilic thiol groups of Cys-149 in the active site and Cys-244, leading to a loss of enzymatic activity nih.govdiabetesjournals.orgnih.gov. This inactivation is irreversible and directly correlates with the amount of this compound formed nih.govresearchgate.netdiabetesjournals.org. Similarly, the succination of tubulin has been shown to inhibit its polymerization into microtubules, likely by altering the protein's conformation and interfering with the necessary protein-protein interactions nih.govnih.gov. Furthermore, the modification of tubulin can alter its recognition by specific antibodies, suggesting that succination can mask or change protein epitopes nih.gov.

While these examples provide a foundational understanding, future research must focus on the precise structural and functional consequences of succination for a wider range of proteins. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, combined with functional assays, will be invaluable in dissecting how the addition of a succinyl group at a specific site leads to altered protein behavior.

Interplay with Other Post-Translational Modifications

Cysteine residues are hubs for various PTMs, including oxidation, S-glutathionylation, and S-nitrosylation. The reactivity of a particular cysteine thiol often makes it susceptible to multiple modifications. There is evidence of an overlap between the succinated and glutathionylated proteomes, suggesting that these modifications may compete for the same highly reactive, low-pKa cysteine residues nih.gov.

The broader concept of PTM crosstalk, where one modification influences the presence or effect of another, is a rapidly growing field of study uu.nl. For instance, the interplay between phosphorylation and O-GlcNAcylation is well-documented to co-regulate protein function uu.nlnih.gov. It is plausible that succination could similarly influence or be influenced by other PTMs. For example, the phosphorylation of a nearby serine or threonine residue could alter the local electrostatic environment, thereby affecting the reactivity of a cysteine towards fumarate. Conversely, the bulky nature of the this compound modification could sterically hinder the access of kinases or other modifying enzymes to nearby sites.

Future studies should investigate the co-occurrence of this compound with other PTMs on the same protein. This will require the development and application of sophisticated mass spectrometry techniques capable of identifying and quantifying multiple PTMs on a single peptide. Understanding this PTM interplay will be crucial for deciphering the complex regulatory networks that govern protein function in response to metabolic cues.

Development of More Sensitive and Specific Analytical Tools for Research

The accurate detection and quantification of this compound is paramount for advancing research in this field. Current methodologies primarily rely on mass spectrometry and antibody-based approaches frontiersin.org. While powerful, these techniques face challenges, particularly in detecting low-abundance modifications and distinguishing this compound from structurally similar adducts.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying PTMs, including this compound researchgate.netresearchgate.net. However, the non-enzymatic and often substoichiometric nature of succination can make detection difficult. The development of enrichment strategies specifically targeting this compound-containing peptides would significantly enhance the sensitivity of mass spectrometric analyses.

Antibody-based methods, such as Western blotting and immunohistochemistry using anti-2SC antibodies, are valuable for the global detection of protein succination nih.govnih.govmayocliniclabs.combiosynth.com. However, recent findings indicate that some anti-2SC antibodies may cross-react with 2,3-dicarboxypropylcysteine, a structurally similar modification derived from the immunometabolite itaconate nih.govnih.gov. This highlights the need for the development of more specific monoclonal antibodies or alternative affinity reagents.

The creation of novel chemical probes that can selectively react with and tag this compound would provide a powerful tool for its detection and enrichment elsevierpure.com. Such probes could be designed with reporter groups for fluorescence microscopy or with affinity tags for purification, enabling a more detailed investigation of the succinated proteome.

Understanding the Biological Consequences of this compound Degradation Pathways

While the formation of this compound is a non-enzymatic process, the question of whether cells possess mechanisms to remove or degrade this modification is of significant interest. Recently, a breakdown pathway for this compound has been characterized in the bacterium Bacillus subtilis nih.govnih.gov. This pathway is encoded by the yxe operon and involves a three-step enzymatic process. The first step is the N-acetylation of this compound by the enzyme YxeL. This is followed by the breakdown of N-acetyl-S-(2-succinyl)cysteine into fumarate and N-acetylcysteine, a reaction catalyzed by a novel S-(2-succino) lyase (2SL) nih.govnih.gov. The final step involves the deacetylation of N-acetylcysteine to regenerate cysteine nih.gov.

The existence of this degradation pathway in bacteria suggests that the accumulation of this compound can be detrimental and that mechanisms have evolved to mitigate its effects. This pathway effectively serves as a metabolite repair or detoxification system. A critical unanswered question is whether a similar degradation pathway for this compound exists in mammals. The identification of mammalian enzymes capable of catabolizing this compound would have profound implications for our understanding of how cells cope with mitochondrial stress and could present novel therapeutic targets for diseases associated with fumarate accumulation. Future research should focus on identifying potential mammalian homologs of the bacterial enzymes or discovering novel pathways for this compound degradation. Understanding the biological consequences of this degradation, or its absence, will be a key step in fully appreciating the role of protein succination in health and disease.

Investigation of Cellular Adaptive Responses to Elevated this compound Levels

The accumulation of this compound is a hallmark of mitochondrial stress, often triggered by an overabundance of nutrients (glucotoxicity) leading to an increased intracellular concentration of fumarate. frontiersin.orgportlandpress.comnih.gov This condition is particularly relevant in the context of metabolic diseases like type 2 diabetes and obesity. nih.gov While the pathological consequences of protein succination are being actively investigated, the adaptive mechanisms that cells employ to counteract the detrimental effects of elevated 2SC levels remain a critical area for future research.

Elevated 2SC is considered a biomarker of mitochondrial stress because its formation is directly linked to the accumulation of fumarate, a key intermediate of the Krebs cycle. frontiersin.org This accumulation can result from a high NADH/NAD+ ratio, which inhibits NAD+-dependent dehydrogenases in the cycle. portlandpress.comnih.gov

Table 2: Conditions and Consequences Associated with Elevated this compound

| Condition | Cellular State | Consequence |

|---|---|---|

| High Glucose (Glucotoxicity) | Increased cellular ATP/ADP and NADH/NAD+ ratios, mitochondrial hyperpolarization. portlandpress.comnih.gov | Increased intracellular fumarate concentration, leading to increased protein succination. portlandpress.comnih.gov |

| Fumarate Hydratase (FH) Deficiency | Pathological accumulation of fumarate. frontiersin.org | Significant increase in succinated proteins. frontiersin.org |

| Obesity and Type 2 Diabetes | Nutrient excess-derived mitochondrial stress. nih.gov | Increased succination of proteins, particularly in adipose tissue. nih.gov |

Future investigations should focus on identifying and characterizing the cellular pathways that are activated in response to increased protein succination. One potential adaptive response is the upregulation of protein quality control systems. The irreversible nature of the 2SC modification means that damaged proteins must be removed and replaced. This could involve the ubiquitin-proteasome system and autophagy, which are responsible for the degradation of modified or misfolded proteins. Research is needed to determine if succinated proteins are specifically targeted for degradation by these pathways.

Another avenue of investigation is the cellular antioxidant response. The accumulation of fumarate and the subsequent modification of proteins like GAPDH can contribute to oxidative stress. nih.gov Therefore, an adaptive response could involve the activation of transcription factors such as Nrf2, which orchestrates the expression of a wide array of antioxidant and detoxification genes.

Furthermore, cells may adapt by altering their metabolic flux to reduce the production of fumarate. This could involve feedback mechanisms that downregulate glycolysis or other anaplerotic pathways that feed into the Krebs cycle. The observation that chemical uncouplers, which dissipate the mitochondrial membrane potential, can decrease fumarate concentration and protein succination suggests that modulating mitochondrial activity could be an adaptive or therapeutic strategy. portlandpress.comnih.gov

Finally, the spontaneous reaction between fumarate and glutathione (B108866) to form S-(2-succinyl)glutathione can deplete the cellular pool of this critical antioxidant, leading to oxidative stress and even cellular senescence. nih.gov Understanding how cells adapt to this depletion of glutathione is another crucial unanswered question.

Q & A

Q. Q1: What is the biological significance of S-(2-succinyl)cysteine (2SC) in FH-deficient diseases?

2SC is a post-translational protein modification formed via non-enzymatic succination, where fumarate reacts with cysteine residues. Elevated 2SC levels are biomarkers for fumarate hydratase (FH) deficiency, linked to hereditary leiomyomatosis and renal cell cancer (HLRCC) and sporadic FH-deficient tumors . Detection via immunohistochemistry (IHC) using 2SC-specific antibodies confirms FH loss, as FH-deficient cells accumulate fumarate, driving succination .

Methodological Insight : For initial detection, use FFPE tissue sections (4 μm thickness) with IHC protocols validated for 2SC staining (e.g., Mayo Clinic Laboratories’ protocol: 2SC IHC, Tech Only) . Include positive controls (FH-deficient tissues) and correlate results with FH IHC or genetic testing .

Q. Q2: How does the biochemical mechanism of 2SC formation impact cellular function?

Succination occurs when fumarate, a Krebs cycle intermediate, reacts with cysteine thiols in proteins, forming stable 2SC adducts. This disrupts redox regulation and protein function, such as inactivating glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme .

Methodological Insight : To study kinetics, incubate recombinant proteins (e.g., GAPDH) with fumarate at physiological pH (7.4) and monitor adduct formation via mass spectrometry or immunoblotting . Quantify fumarate levels in cell lysates using LC-MS to correlate with 2SC abundance .

Advanced Research Questions

Q. Q3: How can researchers design experiments to validate 2SC as a diagnostic biomarker for FH-deficient tumors?

Experimental Design :

- Cohort Selection : Use FFPE samples from confirmed FH-mutant tumors (e.g., renal cell carcinoma, leiomyomas) and FH-wildtype controls .

- Technical Validation : Perform 2SC IHC with standardized protocols (e.g., Mayo Clinic’s TECHONLY method) . Include blinding to reduce bias.

- Analytical Validation : Compare 2SC staining intensity with FH IHC negativity and germline/somatic FH mutation status (PCR/Sanger sequencing) .

- Statistical Analysis : Calculate sensitivity/specificity using ROC curves.

Data Contradiction Analysis : Discrepancies may arise if FH mutations are mosaic or if technical artifacts (e.g., fixation issues) affect IHC. Resolve via orthogonal methods like 2SC quantification via LC-MS/MS .

Q. Q4: What methodologies resolve contradictions between 2SC IHC results and genetic testing in FH-deficient cases?

Key Approaches :

- Multi-Omics Integration : Combine IHC with transcriptomic (RNA-seq) or metabolomic (fumarate/succinate LC-MS) profiling to confirm FH pathway dysregulation .

- Functional Assays : Measure fumarate hydratase activity in fresh tissue lysates spectrophotometrically (loss of activity confirms FH deficiency despite genetic heterogeneity) .

- Spatial Analysis : Use laser-capture microdissection to isolate 2SC-positive regions for targeted DNA sequencing, ruling out mosaicism .

Q. Q5: How can researchers quantitatively analyze 2SC levels in complex biological matrices?

Advanced Techniques :

- Mass Spectrometry : Use LC-MS/MS with stable isotope-labeled 2SC as an internal standard. Monitor the transition m/z 250.1 → 136.0 for quantification .

- Immunoblotting : Optimize antibody dilutions (e.g., CRB2005017e/6773) for linear dynamic range validation in tissue homogenates .

- Data Normalization : Express 2SC levels relative to total protein content (Bradford assay) or housekeeping proteins (e.g., β-actin) .

Pitfalls : Cross-reactivity with other cysteine adducts (e.g., S-glutathionylation) may occur. Pre-treat samples with reducing agents (e.g., DTT) to eliminate false positives .

Q. Q6: What emerging research areas explore 2SC beyond its role as a biomarker?

- Mitochondrial Stress Signaling : Investigate 2SC’s role in diabetic complications, where mitochondrial dysfunction elevates fumarate, driving succination of adiponectin and heat shock proteins .

- Therapeutic Targeting : Screen small molecules that reverse succination (e.g., thiol-reducing agents) in FH-deficient cell lines .

- Multi-Omics Profiling : Integrate 2SC proteomics with metabolomics to map succination hotspots in metabolic pathways (e.g., glycolysis, TCA cycle) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.